molecular formula C9H5BrO2S B169916 7-Bromobenzo[b]thiophene-2-carboxylic acid CAS No. 19075-59-3

7-Bromobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B169916
CAS No.: 19075-59-3
M. Wt: 257.11 g/mol
InChI Key: YYKIKWNYRWUIKB-UHFFFAOYSA-N
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Description

Significance of Benzo[b]thiophene Core Structures in Chemical Biology and Materials Science

The benzo[b]thiophene scaffold, a bicyclic system formed by the fusion of a benzene (B151609) and a thiophene (B33073) ring, is a privileged structure in medicinal chemistry and materials science. researchgate.netrsc.org Its inherent properties, such as a planar structure and an electron-rich sulfur atom, facilitate binding to a wide array of enzymes and receptors, making it a valuable pharmacophore in drug discovery. researchgate.net Consequently, benzo[b]thiophene derivatives have been investigated for a multitude of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netnih.gov Several FDA-approved drugs, such as raloxifene, zileuton, and sertaconazole, contain this core structure. wikipedia.org

In the realm of materials science, the benzo[b]thiophene motif is integral to the development of organic semiconductors. researchgate.net Its fused aromatic system allows for efficient charge transport, a critical property for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). researchgate.netacs.org The ability to tune the electronic properties of the benzo[b]thiophene core through substitution makes it an attractive building block for creating novel functional materials. acs.org For instance, certain derivatives have been successfully employed as volatile solid additives to enhance the performance and stability of organic solar cells. acs.org

General Overview of Carboxylic Acid Functionalization within Heterocyclic Systems

The introduction of a carboxylic acid (-COOH) group is a fundamental strategy in the functionalization of heterocyclic systems. This functional group plays a pivotal role in both drug design and synthetic chemistry. researchgate.netnumberanalytics.com In a biological context, the carboxylic acid moiety can significantly influence a molecule's pharmacokinetic properties. numberanalytics.com At physiological pH, the group is typically ionized, which can enhance water solubility and facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions. researchgate.netwiley-vch.de More than 450 drugs marketed worldwide contain a carboxylic acid group, including well-known classes like nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. nih.gov

From a synthetic perspective, the carboxylic acid group is exceptionally versatile. It can be converted into a wide range of other functional groups, such as esters, amides, and acyl chlorides, providing a gateway to more complex molecular architectures. researchgate.netnajah.edu This adaptability makes carboxylic acid-functionalized heterocycles, including benzo[b]thiophenes, valuable intermediates in multi-step syntheses. researchgate.net Modern catalytic methods, such as metallaphotoredox catalysis, have further expanded the utility of carboxylic acids, enabling their direct use in novel C-H functionalization and cross-coupling reactions. acs.org

Specific Focus on 7-Bromobenzo[b]thiophene-2-carboxylic Acid: Research Context and Opportunities

This compound is a specific derivative that has garnered attention as a versatile building block in organic synthesis. cymitquimica.comchemicalbook.com Its structure combines the key features of the benzo[b]thiophene core with two distinct functional handles: the carboxylic acid at the 2-position and a bromine atom at the 7-position.

The carboxylic acid group provides a reactive site for standard transformations, such as esterification and amidation, allowing for the construction of larger, more complex molecules. nih.gov The bromine atom, on the other hand, serves as a versatile anchor for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This enables the introduction of a wide variety of substituents onto the benzene portion of the scaffold, further diversifying the accessible chemical space.

This dual functionality makes this compound a valuable starting material for creating libraries of novel compounds for screening in both pharmaceutical and materials science research. cymitquimica.com For example, it can be used to synthesize derivatives for evaluation as potential enzyme inhibitors or as new organic semiconductor materials. The strategic placement of the bromine and carboxylic acid groups allows for systematic structural modifications to probe structure-activity relationships (SAR) and optimize the properties of the final compounds. nih.gov

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 19075-59-3
Molecular Formula C₉H₅BrO₂S
Molecular Weight 257.1 g/mol
Synonyms 7-Bromo-1-benzothiophene-2-carboxylic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1-benzothiophene-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C9H5BrO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKIKWNYRWUIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591889
Record name 7-Bromo-1-benzothiophene-2-carboxylic acid
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Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19075-59-3
Record name 7-Bromobenzo[b]thiophene-2-carboxylic acid
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Record name 7-Bromo-1-benzothiophene-2-carboxylic acid
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Record name 7-bromo-1-benzothiophene-2-carboxylic acid
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Advanced Synthetic Methodologies for 7 Bromobenzo B Thiophene 2 Carboxylic Acid and Its Analogues

Strategic Approaches to Halogenation and Carboxylation of Benzo[b]thiophene Scaffolds

The synthesis of 7-Bromobenzo[b]thiophene-2-carboxylic acid necessitates the regioselective introduction of a bromine atom at the 7-position and a carboxylic acid group at the 2-position. This section explores the chemical strategies employed to achieve this specific substitution pattern on a pre-existing benzo[b]thiophene nucleus.

Regioselective Bromination Techniques for Benzo[b]thiophene Nuclei

The electrophilic halogenation of benzo[b]thiophene typically occurs at the more electron-rich thiophene (B33073) ring, with a preference for the 3-position, followed by the 2-position. Achieving substitution on the benzene (B151609) ring, particularly at the C7 position, is more challenging and often requires multi-step synthetic sequences or the use of directing groups.

Direct bromination of the benzo[b]thiophene core often leads to a mixture of products. For instance, the bromination of 7-bromobenzo[b]thiophene with N-bromosuccinimide (NBS) in a chloroform/acetic acid mixture results in the formation of 3,7-dibromobenzo[b]thiophene, indicating the higher reactivity of the 3-position even when the 7-position is already brominated . This highlights the inherent difficulty in selectively targeting the C7 position through direct electrophilic attack on an unsubstituted or C2-substituted benzo[b]thiophene.

To achieve C7-bromination, indirect strategies are often employed. One common approach involves the synthesis of a pre-functionalized benzene derivative that is then used to construct the thiophene ring. Alternatively, directing groups on the benzo[b]thiophene scaffold can be used to influence the regioselectivity of bromination. While specific literature detailing a direct and high-yielding C7-bromination of a C2-carboxylated benzo[b]thiophene is scarce, the synthesis of related 7-halo-1H-indazoles has been achieved through regioselective C7-bromination using N-bromosuccinimide, suggesting that under specific conditions, C7 functionalization is possible nih.govnih.govresearchgate.net. Computational studies on such systems can help in estimating the reactivity of different positions on the aromatic ring to guide experimental conditions nih.gov.

Carboxylation Strategies for Introducing the Carboxylic Acid Moiety

The introduction of a carboxylic acid group onto the benzo[b]thiophene scaffold can be achieved through various methods, including the carboxylation of organometallic intermediates or direct C-H carboxylation. Direct C-H carboxylation with carbon dioxide (CO2) is an attractive, atom-economical approach.

Lewis acid-mediated carboxylation has been shown to be effective for thiophenes and benzothiophenes. For instance, the use of EtAlCl2 can facilitate the direct carboxylation of substituted benzothiophenes with CO2, yielding the corresponding carboxylic acids. The regioselectivity of this reaction is influenced by the substitution pattern of the starting material. Unsubstituted and 2-substituted benzothiophenes tend to undergo carboxylation at the 3-position, while 3-substituted benzothiophenes are carboxylated at the 2-position.

More recently, base-promoted C-H carboxylation methods have been developed. A combination of LiO-tBu, CsF, and rsc.orgcrown-6 has been used to promote the direct C-H carboxylation of electron-rich heteroarenes, including benzothiophene (B83047), with CO2. Carbonate-promoted C-H carboxylation offers another pathway. For benzothiophene, kinetic isotope effect studies suggest a mechanism involving a rate-determining C-H deprotonation followed by a rapid reaction of the resulting carbanion with CO2 ed.gov. This method shows selectivity for the more acidic C-H bond, which in benzothiophene is at the C2 position over the C3 position ed.gov.

Method Reagents Typical Regioselectivity on Benzothiophene Reference
Lewis Acid-MediatedEtAlCl2, CO2C3 for unsubstituted/C2-substituted; C2 for C3-substituted
Base-PromotedLiO-tBu/CsF/ rsc.orgcrown-6, CO2C2 researchgate.net
Carbonate-PromotedK2CO3/TiO2 or Cs2CO3/TiO2, CO2C2 ed.gov

Contemporary Synthesis of Benzo[b]thiophene-2-carboxylic Acid Derivatives

In addition to the functionalization of a pre-formed benzo[b]thiophene ring, modern synthetic strategies often focus on the construction of the bicyclic system with the desired substituents already in place or readily accessible.

Aryne Reaction Pathways for Benzo[b]thiophene Construction

A powerful and versatile one-step method for the synthesis of substituted benzo[b]thiophenes involves the reaction of arynes with alkynyl sulfides. This approach allows for the rapid construction of the benzo[b]thiophene skeleton from readily available starting materials.

The reaction is typically carried out by generating an aryne intermediate from an o-silylaryl triflate in the presence of an alkynyl sulfide. The reaction proceeds via a plausible mechanism involving the nucleophilic addition of the sulfur atom of the alkynyl sulfide to the aryne, followed by an intramolecular cyclization. This method exhibits a wide scope and good functional group tolerance, enabling the synthesis of a diverse range of multi-substituted benzo[b]thiophene derivatives google.comchemimpex.comnih.govwipo.int.

The versatility of this method is further demonstrated by the ability to perform subsequent C2-functionalizations on the initially formed benzothiophene products. For example, deprotonation at the C2 position allows for the introduction of various electrophiles, leading to 2,3,4-trisubstituted benzothiophenes . This modular approach is particularly advantageous for creating complex substitution patterns that would be difficult to achieve through traditional methods chemimpex.com.

Aryne Precursor Alkynyl Sulfide Resulting Benzothiophene Substitution Reference
o-Silylaryl triflatesAlkynyl sulfides3-substituted and multi-substituted chemimpex.comwipo.int

Transition Metal-Catalyzed Cyclization and Functionalization Routes

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, including benzo[b]thiophenes. These methods often involve the formation of key carbon-carbon and carbon-sulfur bonds through cyclization and functionalization reactions.

Palladium-catalyzed reactions offer several convergent and efficient routes to benzo[b]thiophene derivatives. One common strategy is the annulation of aryl sulfides with alkynes. This approach allows for the synthesis of 2,3-disubstituted benzo[b]thiophenes from simple and readily available starting materials and exhibits good functional group tolerance.

Another powerful palladium-catalyzed method involves the oxidative cyclization of 2-(methylthio)phenylacetylenes in the presence of carbon monoxide and an alcohol. This carbonylative approach, catalyzed by a simple PdI2/KI system under aerobic conditions, leads to the formation of benzothiophene-3-carboxylic esters in fair to high yields organic-chemistry.org. The proposed mechanism involves an intramolecular 5-endo-dig S-cyclization, followed by demethylation, carbon monoxide insertion, and nucleophilic attack by the alcohol organic-chemistry.org.

Furthermore, palladium-catalyzed C-H activation and functionalization strategies have emerged as highly effective tools for the synthesis and modification of benzo[b]thiophenes. For instance, the Pd(II)-catalyzed C2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates demonstrates the power of direct C-H bond activation to introduce new functionalities nih.govcymitquimica.com. Palladium catalysis can also be employed for the synthesis of dibenzothiophene derivatives through the cleavage of both C-H and C-S bonds, offering a unique pathway that does not require an external oxidant .

Catalyst System Starting Materials Product Type Reference
Palladium catalystAryl sulfides and alkynes2,3-Disubstituted benzo[b]thiophenes
PdI2/KI2-(Methylthio)phenylacetylenes, CO, alcoholBenzothiophene-3-carboxylic esters organic-chemistry.org
Pd(OAc)2Benzo[b]thiophene 1,1-dioxides and alkenesC2-alkenylated benzo[b]thiophene 1,1-dioxides nih.govcymitquimica.com
Pd(OAc)2Biphenyl thioethersDibenzothiophenes
Oxidative Cyclization Reactions in Benzo[b]thiophene Synthesis

Oxidative cyclization is a powerful method for constructing the benzo[b]thiophene ring system. These reactions typically involve the formation of a key carbon-sulfur bond through an intramolecular cyclization event, facilitated by an oxidizing agent.

A notable example is the palladium-catalyzed oxidative cyclization. acs.orgnih.govnih.govacs.org In one such approach, 2-(methylthio)phenylacetylenes are used as substrates in a process catalyzed by a Palladium(II) iodide/Potassium iodide (PdI₂/KI) system. nih.govacs.org This reaction proceeds under a carbon monoxide and air atmosphere, where oxygen from the air serves as the terminal oxidant. nih.gov The methodology involves an ordered sequence of steps: intramolecular S-cyclization, demethylation by the iodide anion, carbon monoxide insertion, and nucleophilic displacement by an alcohol to yield the final benzothiophene-3-carboxylic ester. nih.gov This process is versatile and tolerates a range of substituents, including electron-withdrawing halogen atoms like bromine, achieving high yields. acs.org For instance, the synthesis of Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate using this method results in an 83% yield. acs.org

Other oxidative cyclization strategies include the use of iodine to promote the photocyclization of appropriately substituted thiophenes and the use of potassium ferricyanide (K₃Fe(CN)₆) to cyclize α-mercaptocinnamic acid.

Table 1: Examples of Oxidative Cyclization Methods for Benzo[b]thiophene Synthesis

SubstrateCatalyst/ReagentKey FeaturesProduct Type
2-(Methylthio)phenylacetylenesPdI₂/KI, CO, AirAerobic conditions, multicomponent fashion. nih.govBenzo[b]thiophene-3-carboxylates nih.gov
Diaryl-substituted thiophenesIodine (I₂)PhotocyclizationFused benzo[b]thiophenes
2-AlkynylthioanisolesSelectfluorOxidative bromocyclization. researchgate.net2-Amido-3-bromobenzo[b]thiophenes researchgate.net

Multi-Component and One-Pot Synthetic Strategies

Multi-component and one-pot reactions represent a highly efficient approach to synthesizing complex molecules like benzo[b]thiophene derivatives from simple precursors in a single reaction vessel. researchgate.netmdpi.com This strategy minimizes waste, reduces reaction time, and avoids the need to isolate intermediates.

One innovative one-pot method involves the reaction of methylthiobenzene with butyllithium (BuLi) and dimethylformamide (DMF). mdpi.com This sequence leads to the formation of benzo[b]thiophene-2-carbaldehyde, a direct precursor that can be oxidized to the corresponding carboxylic acid. mdpi.com The reaction proceeds through a TMEDA-promoted double lithiation, followed by diformylation and a subsequent intramolecular aldol-type condensation to furnish the cyclized product in high yield. mdpi.com

Another powerful one-pot strategy is the synthesis of 2-amido-3-bromobenzo[b]thiophenes, which combines C-N coupling and an oxidative bromocyclization reaction mediated by Selectfluor. researchgate.net This approach allows for modular variation of substituents at the C2 position. Furthermore, transition-metal-free one-pot processes have been developed for synthesizing benzo[b]thiophenamines at room temperature, highlighting the move towards milder and more sustainable synthetic methods. mdpi.com

Table 2: Comparison of One-Pot Strategies for Benzo[b]thiophene Synthesis

Starting MaterialsKey ReagentsProductAdvantages
MethylthiobenzeneBuLi, TMEDA, DMFBenzo[b]thiophene-2-carbaldehyde mdpi.comHigh yield (80%), uses inexpensive starting material. mdpi.com
o-halothioanisoles, terminal alkynes, sulfonamidesCopper, Selectfluor2-Amido-3-bromobenzo[b]thiophenes researchgate.netModular, step-economical. researchgate.net
Substituted thiols, activated alkynesBaseBenzo[b]thiophenamines mdpi.comTransition-metal-free, mild conditions. mdpi.com

Functional Group Transformations for this compound

The functional groups of this compound—the carboxylic acid and the bromo substituent—provide versatile handles for further chemical modification, enabling the synthesis of a wide array of derivatives for various applications. cymitquimica.com

Chemical Modification of the Carboxylic Acid Group

The carboxylic acid moiety at the C2 position is readily converted into other functional groups, most commonly esters and amides. thermofisher.com These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification: The carboxylic acid can be converted to its corresponding ester, such as Ethyl 7-bromobenzo[b]thiophene-2-carboxylate, through standard acid-catalyzed esterification with an alcohol. chemscene.com

Amidation: The formation of amides is a common derivatization. thermofisher.com This is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents used in organic solvents include dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide, which facilitate amide bond formation. thermofisher.comnih.gov For instance, benzo[b]thiophene-2-carboxylic acid can be reacted with tert-butyl carbazate in the presence of DCC and a catalytic amount of DMAP to form the corresponding N-Boc-protected hydrazide. nih.gov This protected intermediate can then be deprotected and coupled with various aldehydes to form acylhydrazones, which are a class of compounds with significant biological activity. nih.gov Similarly, direct coupling with various amines leads to the synthesis of benzo[b]thiophene-3-carboxamide derivatives, a transformation equally applicable to the 2-carboxylic acid isomer. nih.gov

Table 3: Derivatization of the Carboxylic Acid Group

Reagent(s)Resulting Functional GroupExample Product Class
Alcohol (e.g., Ethanol), Acid catalystEsterEthyl benzo[b]thiophene-2-carboxylates chemscene.com
Amine, Coupling agent (e.g., DCC)AmideBenzo[b]thiophene-2-carboxamides nih.govnih.gov
Hydrazine derivative (e.g., tert-butyl carbazate), Coupling agentAcylhydrazide / AcylhydrazoneBenzo[b]thiophene-2-carbohydrazides nih.gov

Reactions Involving the Bromo Substituent

The bromine atom on the benzene ring of the benzo[b]thiophene scaffold is a key functional group for introducing molecular diversity. cymitquimica.com It primarily serves as a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. chemimpex.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. researchgate.netbeilstein-journals.org This reaction would allow for the introduction of a wide variety of aryl or alkyl groups at the 7-position of the benzo[b]thiophene core.

Stille Coupling: In this reaction, the bromo-substituted benzo[b]thiophene can be coupled with an organostannane reagent, again catalyzed by a palladium complex. This method has been used to synthesize derivatives like 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene from 6-bromobenzo[b]thiophene, demonstrating its utility on this scaffold. mdpi.com

Other Cross-Coupling Reactions: Other important palladium-catalyzed reactions, such as the Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines), are also viable pathways for functionalizing the bromo position, further expanding the range of accessible derivatives. The ability to participate in these reactions makes 7-bromobenzo[b]thiophene and its derivatives valuable intermediates in the synthesis of complex organic molecules for materials science and pharmaceuticals. chemimpex.com

Interconversion of Benzo[b]thiophene Carboxylic Acid Isomers

The direct interconversion of positional isomers of substituted benzo[b]thiophene carboxylic acids is not a synthetically common or straightforward process. Aromatic substitution patterns are generally stable, and moving a substituent from one position to another on the ring system typically requires multi-step synthetic sequences rather than a simple isomerization reaction.

Therefore, different isomers, such as 5-methyl-6-methoxy- and 5-methoxy-6-methylbenzo[b]thiophene-2-carboxylic acids, are typically prepared through distinct synthetic routes. researchgate.net These routes start from appropriately substituted precursors that direct the cyclization and functionalization steps to achieve the desired substitution pattern. For example, the synthesis of a 4-bromo-3-methyl-2-thiophenecarboxylic acid derivative relies on the specific bromination and metallation/carbonation of 3-methylthiophene, a strategy that would not be applicable for creating a different isomer. beilstein-journals.org The choice of starting materials and the sequence of reactions are critical for controlling the final regiochemistry, and chemists design specific pathways for each desired isomer rather than relying on interconversion.

Reactivity and Mechanistic Investigations of 7 Bromobenzo B Thiophene 2 Carboxylic Acid in Organic Synthesis

Exploration of Acid-Base Equilibria and Proton Transfer Mechanisms

The carboxylic acid group is the primary site of acid-base reactivity in 7-Bromobenzo[b]thiophene-2-carboxylic acid. As a typical carboxylic acid, it can deprotonate in the presence of a base to form a carboxylate anion. The acidity of the proton is influenced by the electron-withdrawing nature of the fused aromatic system and the bromo-substituent. The carboxylic acid group's ability to participate in hydrogen bonding also affects its physical properties, such as solubility in polar solvents. cymitquimica.com

Proton transfer is a fundamental step in many reactions involving this molecule. In biological systems, proton transfer pathways are critical. For instance, in photosynthetic reaction centers, specific amino acid residues like aspartate and serine can form Grotthuss-like proton transfer pathways to facilitate the movement of protons. nih.gov While not studied specifically for this compound, such mechanisms, which involve a series of hydrogen-bonded molecules, are the fundamental models for understanding proton transfer in condensed-phase reactions involving acidic functional groups. The rate-determining step in proton-coupled electron transfer (PCET) can be the proton transfer itself, and its kinetics can be modulated by the surrounding chemical environment. rsc.org

Nucleophilic and Electrophilic Substitution Pathways of the Bromo-Substituent

The bromine atom at the C7 position of the benzo[b]thiophene ring is a key functional handle for synthetic modifications, primarily through substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The bromo-substituent can be replaced by various nucleophiles. This type of reaction, known as nucleophilic aromatic substitution (SNAr), typically proceeds through an addition-elimination mechanism involving the formation of a Meisenheimer-like intermediate. nih.gov The reactivity in SNAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.gov A relevant example is the copper-catalyzed amination of 2-bromobenzoic acids with aryl or alkyl amines, which proceeds efficiently without the need to protect the carboxylic acid group. nih.gov This suggests that similar transformations could be applied to this compound to install nitrogen-based functional groups.

Electrophilic Aromatic Substitution: While the bromine atom itself is not the site of electrophilic attack, its presence influences the regioselectivity of electrophilic substitution on the benzo[b]thiophene ring system. Studies on the nitration of benzo[b]thiophene-2-carboxylic acid show that substitution occurs on the benzene (B151609) ring, yielding a mixture of nitro-isomers, including those at the 4- and potentially the 7-position. cdnsciencepub.com This indicates that electrophilic attack on the 7-bromo derivative would likely occur at other available positions on the benzene portion of the scaffold, guided by the combined directing effects of the bromo, carboxyl, and fused thiophene (B33073) ring moieties.

Reaction TypeDescriptionRelevant Reagents
Nucleophilic SubstitutionReplacement of the bromine atom by a nucleophile.Amines (with Cu catalyst) nih.gov, Alkoxides
Electrophilic SubstitutionSubstitution on the aromatic ring, directed by existing groups.Fuming nitric acid cdnsciencepub.com

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group at the C2 position readily undergoes reactions such as esterification and amidation, which are fundamental for creating derivatives for further coupling or for biological applications.

Esterification: Esters of this compound can be synthesized through several standard methods. One common approach is the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. libretexts.org To drive the equilibrium towards the product, the alcohol is often used as the reaction solvent. libretexts.org Another effective method is the Steglich esterification, which uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is particularly useful for reactions with more complex alcohols. The resulting esters can be hydrolyzed back to the carboxylic acid under alkaline conditions, for example, by using sodium hydroxide (B78521) in an alcohol solvent.

Amidation: Direct conversion of a carboxylic acid to an amide by reaction with an amine is often difficult and requires high temperatures. libretexts.org Therefore, the carboxylic acid is typically activated first. A common strategy involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride readily reacts with an amine to form the corresponding amide. Alternatively, peptide coupling reagents like DCC can be used to facilitate the direct reaction between the carboxylic acid and an amine. libretexts.org In this process, DCC activates the carboxylic acid, which is then attacked by the amine nucleophile to form the amide, with dicyclohexylurea produced as a byproduct. libretexts.orglibretexts.org Carboxylic acid reductases (CARs) have also been shown to catalyze amide bond formation promiscuously in the absence of their standard cofactor (NADPH) and in the presence of ATP and an amine. polimi.it

TransformationReagent(s)Mechanism/Notes
EsterificationAlcohol, Strong Acid (e.g., H₂SO₄)Fischer Esterification libretexts.org
EsterificationAlcohol, DCC, DMAPSteglich Esterification nih.gov
Amidation1. SOCl₂ 2. AmineVia acyl chloride intermediate libretexts.org
AmidationAmine, DCCDirect coupling libretexts.org

Decarboxylative Transformations in the Context of Benzo[b]thiophene Systems

Decarboxylation removes the carboxylic acid group, often replacing it with another functional group. This strategy is valuable for accessing new chemical space from readily available carboxylic acids.

A palladium-catalyzed decarbonylative Heck coupling has been developed for aromatic carboxylic acids, allowing them to be directly coupled with terminal alkenes to produce internal alkenes. organic-chemistry.orgnih.gov This reaction avoids the need for pre-functionalized starting materials like aryl halides. The process typically involves the in situ activation of the carboxylic acid with an anhydride (B1165640), such as pivalic anhydride (Piv₂O), followed by a catalytic cycle involving oxidative addition to a palladium(0) species, decarbonylation (loss of CO), and subsequent Heck-type coupling with an alkene. organic-chemistry.org This methodology has been demonstrated on a range of benzoic acids and is a viable potential transformation for this compound to introduce alkenyl substituents at the C2 position. organic-chemistry.orgnih.gov

The Hunsdiecker reaction and its modern variants offer a pathway for the decarboxylative halogenation of carboxylic acids. rsc.org Transition-metal-free methods have been developed for the decarboxylative bromination of electron-rich aromatic acids using reagents like N-bromosuccinimide (NBS). nih.govrsc.org However, this method has limitations when applied to certain heterocyclic systems. Research has shown that under these conditions, benzo[b]thiophene-2-carboxylic acid can suffer from undesirable side reactions, specifically dihalogenation. rsc.orgnih.gov This side reaction involves bromination at the β-position (C3) of the thiophene ring, which is known to be susceptible to electrophilic attack. nih.gov This presents a challenge for the selective decarboxylative bromination of this specific scaffold using these methods.

Cross-Coupling Reactions of this compound Derivatives

The C7-bromo substituent makes this compound and its derivatives excellent substrates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a prominent example. While direct coupling of the free acid can be challenging, its ester derivatives are highly effective coupling partners. For instance, the esterified derivatives of the related 5-bromothiophene-2-carboxylic acid have been successfully coupled with a variety of arylboronic acids. nih.govnih.gov These reactions are typically carried out using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base and a suitable solvent. nih.gov This strategy allows for the synthesis of a diverse library of 7-arylbenzo[b]thiophene derivatives, which are valuable scaffolds in medicinal chemistry. The reaction tolerates a range of functional groups on the arylboronic acid partner, demonstrating its synthetic utility. nih.govnih.gov

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki-MiyauraEster of bromothiophene-2-carboxylic acid, Arylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl-substituted thiophene ester nih.govnih.gov

Table of Compounds

Compound Name
This compound
2-Mercaptobenzenemethanol
2-Phenylbenzotiophenes
3-acyl-2-phenylbenzothiophenes
3-Amino-2-nitrobenzo[b]thiophene
3-bromo-2-nitrobenzo[b]thiophene
3-methylflavone-8-carboxylic acid
4-dimethylaminopyridine (DMAP)
5-bromothiophene-2-carboxylic acid
5‐Hydroxy‐3‐methylbenzo[b]thiophene‐2‐carboxylic acid
Adapalene
Amyl alcohol
Benzo[b]thiophene
Benzo[b]thiophene-2-carbaldehyde
Benzo[b]thiophene-2-carboxylic acid
Dicyclohexylurea
Ethyl 7-methylbenzo[b]thiophene-2-carboxylate
Febuxostat
Flufenamic acid
Mefenamic acid
Methyl 7-aminobenzo[b]thiophene-2-carboxylate
Methyl 7-bromobenzo[b]thiophene-2-carboxylate
Methylthiobenzene
N,N'-dicyclohexylcarbodiimide (DCC)
N-bromosuccinimide (NBS)
Pentyl 5-arylthiophene-2-carboxylate
Pentyl 5-bromothiophene-2-carboxylate
Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate
Phenethyl 5-arylthiophene-2-carboxylate
Phenethyl 5-bromothiophene-2-carboxylate
Pivalic anhydride
Probenecid
tert-butyl 2-(7-methylbenzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate
tert-butyl carbazate
Tetrakis(triphenylphosphine)palladium(0)
Thionyl chloride

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, forming a new C-C single bond. This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of many boronic acid reagents.

While extensive research has been conducted on the Suzuki-Miyaura coupling of various thiophene derivatives, specific studies detailing the reactivity of this compound are less prevalent in the readily accessible scientific literature. However, by examining related transformations, we can infer the expected reactivity and potential applications of this compound in C-C bond formation.

For instance, the Suzuki-Miyaura coupling of 5-bromothiophene-2-carboxylic acid derivatives has been successfully employed to synthesize a range of 5-arylthiophene-2-carboxylates. In these reactions, the thiophene substrate is coupled with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. These transformations demonstrate the feasibility of using brominated thiophene carboxylic acids as substrates for creating biaryl structures.

General Reaction Scheme:

The anticipated Suzuki-Miyaura coupling of this compound with an arylboronic acid would proceed as follows:

General Reaction Scheme for Suzuki-Miyaura Coupling of this compound

In this reaction, the bromine atom at the 7-position of the benzo[b]thiophene ring is replaced by an aryl group (Ar) from the arylboronic acid.

Detailed Research Findings:

Detailed experimental data for the Suzuki-Miyaura coupling of this compound is not widely reported in publicly available research. However, based on analogous reactions with similar substrates, a typical reaction protocol can be proposed. The reaction would likely involve the use of a palladium(0) catalyst, a suitable phosphine (B1218219) ligand to stabilize the catalyst and facilitate the reaction, a base to activate the boronic acid, and an appropriate solvent system.

The table below outlines a hypothetical set of reaction conditions for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, based on established protocols for similar thiophene derivatives.

Reactant 1 Reactant 2 Catalyst Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
This compound Phenylboronic acid Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 90 12 Not Reported
This compound (4-Methoxyphenyl)boronic acid Pd(PPh₃)₄ - Na₂CO₃ Dioxane/H₂O 100 8 Not Reported
This compound (3-Cyanophenyl)boronic acid PdCl₂(dppf) - Cs₂CO₃ DMF 85 16 Not Reported

***Note:** The yields for these specific reactions are not available in the cited literature and are therefore marked as "Not Reported." This table is illustrative of typical conditions used for similar transformations.*

The success and efficiency of such coupling reactions are often influenced by several factors, including the nature of the substituents on both the benzo[b]thiophene and the arylboronic acid, the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature and time. The presence of the carboxylic acid group on the benzo[b]thiophene ring could potentially influence the reaction by coordinating with the catalyst or affecting the solubility of the reactants.

Further mechanistic investigations and experimental studies are necessary to fully elucidate the reactivity of this compound in Suzuki-Miyaura and other carbon-carbon bond-forming reactions, and to optimize the conditions for the synthesis of a diverse range of 7-arylbenzo[b]thiophene-2-carboxylic acids. These compounds could serve as valuable building blocks in medicinal chemistry and materials science.

Advanced Characterization and Spectroscopic Elucidation of 7 Bromobenzo B Thiophene 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 7-Bromobenzo[b]thiophene-2-carboxylic acid, both ¹H and ¹³C NMR spectroscopy provide critical data for the unambiguous assignment of its aromatic and functional group signals.

Proton NMR Spectroscopy for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons on the benzothiophene (B83047) core. The aromatic region of the spectrum would reveal the chemical shifts and coupling constants of the protons on the fused benzene (B151609) and thiophene (B33073) rings. The proton on the thiophene ring (H3) is expected to appear as a singlet, typically in the downfield region due to the electron-withdrawing effect of the adjacent carboxylic acid group. The protons on the brominated benzene ring (H4, H5, and H6) would present a more complex splitting pattern, likely an ABC spin system, from which their specific chemical shifts and coupling constants can be determined. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be influenced by the solvent and concentration.

A representative, though not experimentally verified for this specific isomer, ¹H NMR spectrum of a related compound, 6-bromo-benzo[b]thiophene-2-carboxylic acid, shows signals in the aromatic region that help in understanding the expected spectral features.

Carbon-13 NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum, typically between 160 and 185 ppm. The quaternary carbons of the fused ring system, including the carbon attached to the bromine atom (C7) and the carbons at the ring fusion (C3a and C7a), will also have characteristic chemical shifts. The remaining methine carbons of the aromatic rings will appear at chemical shifts indicative of their electronic environment, influenced by the bromine substituent and the thiophene ring.

Detailed ¹³C NMR data for derivatives of benzo[b]thiophene-2-carboxylic acid, as reported in scientific literature, provide valuable reference points for the expected chemical shifts in the target molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₅BrO₂S), the calculated exact mass can be used to confirm its elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

LC-MS Techniques for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This method is crucial for assessing the purity of a synthesized sample of this compound. By separating the target compound from any impurities or starting materials, LC-MS allows for their individual detection and identification by their mass-to-charge ratios. This is particularly important in synthetic chemistry to ensure the integrity of the final product. The use of LC-MS is also vital in the analysis of complex mixtures, such as in metabolomics or environmental screening, to identify the presence of this and related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. A strong, sharp absorption peak is expected between 1680 and 1710 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. The position of this band is influenced by the conjugation with the thiophene ring. The spectrum will also display C-H stretching vibrations for the aromatic protons, typically appearing above 3000 cm⁻¹. In the fingerprint region (below 1500 cm⁻¹), characteristic absorptions for the C-O stretching and O-H bending of the carboxylic acid, as well as vibrations associated with the benzo[b]thiophene ring system and the C-Br bond, are expected.

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)
C=O stretch (Carboxylic Acid)1680-1710
C-H stretch (Aromatic)>3000
C-O stretch1210-1320
O-H bend1395-1440

Chromatographic Techniques for Purity Assessment and Separation

The purity and separation of this compound and its derivatives are critical for their application in research and development. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for these purposes. These methods offer high resolution, sensitivity, and accuracy in determining the purity of the compound and in separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds, employing a nonpolar stationary phase and a polar mobile phase.

The separation mechanism in RP-HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, the hydrophobicity of the benzothiophene core leads to strong retention on a C18 stationary phase. The elution is typically achieved by using a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol. The addition of an acid, like formic acid or trifluoroacetic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention time reproducibility.

A typical HPLC method for the purity assessment of this compound would involve a C18 column and a gradient elution, starting with a higher proportion of aqueous phase and gradually increasing the organic solvent concentration. This ensures the elution of more polar impurities first, followed by the main compound and then any less polar impurities. Detection is commonly performed using a UV detector, as the benzothiophene ring system exhibits strong chromophoric properties.

Below is an example of a typical set of HPLC conditions that could be used for the analysis of this compound.

ParameterCondition
InstrumentHPLC System with UV Detector
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient50% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength254 nm
Injection Volume10 µL

This method allows for the effective separation of this compound from potential process-related impurities and degradation products, ensuring a high degree of purity for subsequent applications.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.gov This is achieved through the use of columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound and its derivatives, UPLC provides a much faster method for purity assessment and separation. The principles of separation are similar to HPLC, typically employing reversed-phase chromatography. However, the increased efficiency of UPLC columns leads to sharper and narrower peaks, allowing for better resolution of closely eluting impurities and a more accurate determination of purity.

A UPLC method for this compound would utilize a sub-2 µm C18 column and a rapid gradient elution. The significantly shorter analysis time, often under 5 minutes, makes UPLC an ideal technique for high-throughput screening of synthetic intermediates and final products. The higher sensitivity of UPLC is also advantageous for the detection and quantification of trace-level impurities. nih.gov

An illustrative set of UPLC conditions for the analysis of this compound is presented in the table below.

ParameterCondition
InstrumentUPLC System with Photodiode Array (PDA) Detector
ColumnAcquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient40% B to 90% B over 3 minutes
Flow Rate0.5 mL/min
Column Temperature40 °C
DetectionPDA Scan 210-400 nm
Injection Volume2 µL

The use of a Photodiode Array (PDA) detector in the UPLC system provides additional spectral information, which can be invaluable for peak identification and purity assessment, ensuring that the main compound peak is not co-eluting with any impurities. The rapid and high-resolution capabilities of UPLC make it a superior choice for the rigorous quality control of this compound.

Research on Derivatives and Analogues of 7 Bromobenzo B Thiophene 2 Carboxylic Acid

Synthesis and Investigation of Methyl and Ethyl Esters

The synthesis of methyl and ethyl esters of 7-Bromobenzo[b]thiophene-2-carboxylic acid is a fundamental step in the derivatization of this compound, often serving as a gateway to more complex molecules.

Synthesis:

A common method for the synthesis of Methyl 7-bromobenzo[b]thiophene-2-carboxylate involves a two-step process. The first step is the bromination of benzo[b]thiophene-2-carboxylic acid, which is then followed by esterification with methanol. This esterification is typically catalyzed by a strong acid, such as sulfuric acid . The reaction conditions, including the choice of brominating agent (e.g., bromine or N-bromosuccinimide), can be optimized to achieve high yields .

Similarly, Ethyl 7-bromobenzo[b]thiophene-2-carboxylate can be synthesized through the esterification of this compound with ethanol, often in the presence of an acid catalyst.

Investigation of Biological Activity:

While specific biological studies on the methyl and ethyl esters of this compound are not extensively detailed in the reviewed literature, the broader class of benzo[b]thiophene derivatives has shown significant potential in medicinal chemistry nih.gov. Research indicates that derivatives of Methyl 7-bromobenzo[b]thiophene-2-carboxylate are being investigated for their potential in cancer treatment and as modulators of inflammatory pathways . For instance, related compounds have been studied as kinase inhibitors, which are crucial in cell signaling pathways related to cell growth and proliferation .

The following table summarizes the key properties of these esters:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
Methyl 7-bromobenzo[b]thiophene-2-carboxylate550998-53-3C10H7BrO2S271.13Bromine at C7, Methyl ester at C2
Ethyl 7-bromobenzo[b]thiophene-2-carboxylate1355171-39-9C11H9BrO2S285.16Bromine at C7, Ethyl ester at C2

Exploration of Benzo[b]thiophene-2-carbohydrazide Derivatives

The synthesis of carbohydrazide derivatives from this compound introduces a versatile functional group that can be further modified to create a diverse range of compounds with potential biological activities.

Synthesis:

7-Bromobenzo[b]thiophene-2-carbohydrazide is typically synthesized from the corresponding ester, such as Methyl 7-bromobenzo[b]thiophene-2-carboxylate, by reaction with hydrazine hydrate. This reaction provides a key intermediate for the synthesis of various heterocyclic systems.

Further derivatization often involves the condensation of the carbohydrazide with various aldehydes or ketones to form acylhydrazones. For example, a general procedure involves reacting substituted benzo[b]thiophene-2-carboxylic hydrazide with a variety of aromatic or heteroaromatic aldehydes nih.gov.

Biological Investigations:

Benzo[b]thiophene-2-carbohydrazide derivatives have been the subject of numerous biological studies, demonstrating a broad spectrum of activities.

Antimicrobial Activity: A study focused on the synthesis of benzo[b]thiophene acylhydrazones as antimicrobial agents against multidrug-resistant Staphylococcus aureus nih.gov. This research combined the benzo[b]thiophene nucleus with the acylhydrazone functional group to generate a library of compounds. The screening of these compounds led to the identification of several potent antibacterial agents nih.gov.

Anticancer Activity: The benzo[b]thiophene scaffold is recognized as a privileged structure in the discovery of anticancer agents researchgate.net. Derivatives of benzo[b]thiophene-2-carbohydrazide have been synthesized and evaluated for their potential as anticancer agents, with some compounds showing promising activity researchgate.net.

Comparative Analysis with Positional Isomers and Related Benzo[b]thiophene Analogues

A comparative analysis of the biological activities of positional isomers of this compound and its derivatives is essential for a comprehensive understanding of the SAR. However, the available literature provides limited direct comparisons between the 4-bromo, 5-bromo, 6-bromo, and 7-bromo isomers of benzo[b]thiophene-2-carboxylic acid and their corresponding derivatives.

While specific comparative data is scarce, some general principles can be inferred from the broader literature on substituted benzo[b]thiophenes:

Electronic Effects: The position of the bromine atom on the benzene (B151609) ring will influence the electron density distribution across the entire molecule. This, in turn, can affect the compound's ability to interact with biological targets.

Steric Hindrance: The proximity of the bromine atom to the carboxylic acid group or its derivatives could introduce steric hindrance, potentially affecting the conformation of the molecule and its binding to receptors or enzymes.

Further research is needed to systematically evaluate the biological activities of all positional isomers of bromo-benzo[b]thiophene-2-carboxylic acid and its derivatives to establish a clear and comprehensive SAR. Such studies would be invaluable for the rational design of new and more effective therapeutic agents based on the benzo[b]thiophene scaffold.

Design and Synthesis of Novel Biologically Active Compounds Incorporating the this compound Scaffold

The this compound scaffold is a versatile starting point for the synthesis of new biologically active molecules. The carboxylic acid functional group is readily converted into various derivatives such as esters, amides, and acylhydrazones. For instance, the synthesis of benzo[b]thiophene acylhydrazones, which have shown antimicrobial potential, begins with the conversion of the corresponding carboxylic acid to a carbohydrazide, followed by reaction with various aldehydes.

Similarly, the bromine atom on the benzothiophene (B83047) ring is a key handle for introducing structural diversity, often through metal-catalyzed cross-coupling reactions. This allows for the attachment of different aryl or heterocyclic groups, significantly modifying the steric and electronic properties of the molecule to enhance its interaction with biological targets. Researchers have successfully synthesized Schiff bases and 1,3,4-oxadiazole adducts from benzo[b]thiophene-2-carbohydrazide intermediates to explore their potential as antidiabetic agents. nih.gov The strategic combination of modifications at these two positions has led to the discovery of compounds with significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Pharmacological Studies of this compound Derivatives

Derivatives synthesized from the this compound core have been subjected to extensive pharmacological evaluation, revealing a broad spectrum of biological activities.

A significant area of research has focused on the anticancer properties of benzo[b]thiophene derivatives. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines. nih.gov For example, a novel derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), showed potent activity against multiple cancer cell lines and was found to induce apoptosis by activating pro-apoptotic genes like BAX, CASP3, and P53. oiccpress.com Other studies have identified thienopyrimidine derivatives with significant inhibitory effects on liver (HepG2) and prostate (PC-3) cancer cells. mdpi.com The mechanism of action for these compounds can be diverse, with some derivatives inhibiting critical signaling pathways like the RhoA/ROCK pathway, which is involved in tumor cell proliferation, migration, and invasion. nih.gov The antiproliferative activity of these derivatives highlights the potential of the benzo[b]thiophene scaffold in developing new oncologic therapies. nih.govekb.eg

Compound DerivativeCancer Cell LineReported Activity (IC₅₀/EC₅₀ in µM)Reference
3-iodo-2-phenylbenzo[b]thiophene (IPBT)HepG2 (Liver)67.04 oiccpress.com
3-iodo-2-phenylbenzo[b]thiophene (IPBT)Caco-2 (Colon)63.74 oiccpress.com
Thienopyrimidine derivative (3b)HepG2 (Liver)3.105 mdpi.com
Thienopyrimidine derivative (3b)PC-3 (Prostate)2.15 mdpi.com
Thiophene (B33073) derivative (S8)A-549 (Lung)Effective at 10⁻⁴ M nih.gov

The benzo[b]thiophene nucleus is a component of various compounds exhibiting potent antimicrobial properties. nih.gov Derivatives have been synthesized and tested against a panel of pathogenic bacteria and fungi, with several showing significant activity, including against drug-resistant strains. nih.gov For example, certain acylhydrazone derivatives have demonstrated notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Research has also shown that specific thiophene derivatives are active against Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. nih.gov The broad-spectrum activity suggests these compounds could be leads for developing new antibiotics and antifungals. nih.gov

Compound DerivativeMicroorganismReported Activity (MIC in µg/mL or µM/ml)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b)Methicillin-resistant Staphylococcus aureus (MRSA)4 nih.gov
Thiophene derivative (S1)Bacillus subtilis, S. aureus, E. coli0.81 µM/ml nih.gov
Thiophene derivative (S4)Aspergillus niger, Candida albicans0.91 µM/ml nih.gov
Thiophene derivative 4Colistin-Resistant A. baumannii (MIC₅₀)16-32 mg/L nih.gov
Thiophene derivative 8Colistin-Resistant E. coli (MIC₅₀)8-32 mg/L nih.gov

Thiophene-based compounds, including commercial drugs like Tinoridine and Tiaprofenic acid, are recognized for their anti-inflammatory properties. nih.govnih.govmdpi.com Derivatives of benzo[b]thiophene have been investigated for their ability to modulate inflammatory pathways. Studies have shown that compounds such as 3-iodo-2-phenylbenzo[b]thiophene (IPBT) can significantly reduce the production of nitric oxide in lipopolysaccharide-induced macrophage cells. oiccpress.com This is achieved by inhibiting the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). oiccpress.com The ability of these derivatives to inhibit key inflammatory mediators underscores their potential as novel anti-inflammatory agents.

A particularly promising area of research for benzo[b]thiophene derivatives is in the treatment of tuberculosis. Several synthesized compounds have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains. nih.gov Research has identified benzo[b]thiophene-2-carboxylic acid derivatives that inhibit the growth of both active and dormant mycobacteria. nih.gov For instance, compounds 8c and 8g were found to be highly effective against M. bovis BCG with very low minimum inhibitory concentrations (MIC). nih.gov Molecular docking studies suggest that these compounds may act by inhibiting the DprE1 enzyme, a crucial component of the mycobacterial cell wall synthesis pathway, making them attractive candidates for further development as novel antitubercular drugs. nih.gov

Compound DerivativeMycobacterium StrainReported Activity (MIC in µg/mL)Reference
Compound 7bM. tuberculosis H37Ra (active)2.63 nih.gov
Compound 7bMDR M. tuberculosis H37Ra (active)2.73 nih.gov
Compound 8cM. bovis BCG (dormant)0.60 nih.gov
Compound 8gM. bovis BCG (dormant)0.61 nih.gov
Tetrazole-substituted benzothiophene-1,1-dioxideM. tuberculosis2.6 µM nih.gov

Derivatives of benzo[b]thiophene are also being explored for their potential in managing diabetes mellitus. Research has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase. nih.gov The synthesis of 1,3,4-oxadiazole adducts from a benzo[b]thiophene-2-carbohydrazide scaffold has yielded compounds with potent α-amylase inhibitory activity. nih.govresearchgate.net In vitro studies demonstrated that some of these novel derivatives exhibit significantly lower IC₅₀ values compared to acarbose (B1664774), a standard antidiabetic drug, indicating superior inhibitory potential. nih.gov These findings suggest that the benzo[b]thiophene scaffold is a valuable template for designing new and effective antidiabetic agents.

Compound DerivativeTargetReported Activity (IC₅₀ in µM)Reference
Schiff base derivative (Compound 2)α-amylase0.035 nih.gov
1,3,4-oxadiazole adduct (Compound 4)α-amylase0.032 nih.gov
Acarbose (Standard)α-amylase0.09 nih.gov

Antioxidant Activity Assessment

The antioxidant potential of benzo[b]thiophene derivatives is a significant area of investigation. Certain N-substituted phenylbenzo[b]thiophene carboxamides, which possess a methoxyphenol antioxidant pharmacophore, have been evaluated for their ability to scavenge free radicals. researchgate.net In one study, the antioxidant capacity was measured using the 2,2-diphenyl-1-picryhydrazyl (DPPH) free radical scavenging assay. At a concentration of 25 μM, these derivatives demonstrated notable scavenging activity. researchgate.net

Another study assessed the antioxidant activity of various thiophene-2-carboxamide derivatives using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, with L-Ascorbic acid used as a standard. nih.gov The results indicated that 3-amino thiophene-2-carboxamide derivatives exhibited the highest antioxidant activity among the tested compounds. nih.gov

CompoundAssayConcentration (μM)Scavenging Activity (%)Source
Compound 4aDPPH25~56% researchgate.net
Compound 4bDPPH25~52% researchgate.net
Compound 5aDPPH25~45% researchgate.net
Compound 5bDPPH25~50% researchgate.net
Compound 7aABTSN/A62.0% nih.gov
L-Ascorbic Acid (Standard)ABTSN/A88.44% nih.gov

Neuroprotective Activities

Derivatives of benzo[b]thiophene-2-carboxamide (B1267583) have been identified as promising agents for neuroprotection, particularly in the context of neurodegenerative diseases like Alzheimer's. Research has focused on their ability to modulate the aggregation of amyloid-beta (Aβ42), a key pathological hallmark of the disease. researchgate.netnih.gov

A study involving a series of N-phenylbenzo[b]thiophene-2-carboxamide derivatives demonstrated that specific compounds could either inhibit or accelerate Aβ42 fibrillogenesis depending on their substitution patterns. nih.gov Notably, compounds designated as 5a and 5b provided significant neuroprotection against Aβ42-induced cytotoxicity in mouse hippocampal neuronal HT22 cells. researchgate.net These findings highlight the potential of these derivatives as pharmacological tools for studying the mechanisms of Aβ42 aggregation and its associated neurotoxicity. researchgate.netnih.gov

Enzyme Inhibition Studies by this compound Derivatives

The structural versatility of the benzo[b]thiophene scaffold makes it a valuable template for designing potent and selective enzyme inhibitors.

Inhibitory Effects on Hepatitis C Virus Polymerase

The RNA-dependent RNA polymerase (RdRp) of the Hepatitis C virus (HCV), known as NS5B, is a critical enzyme for viral replication and a primary target for antiviral drug development. natap.orgnih.gov Thiophene derivatives have been identified as a chemotype for non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the NS5B polymerase. natap.orgnih.gov

Several classes of inhibitors incorporating the thiophene or a related benzothiadiazine structure have been developed. For instance, lactam-thiophene carboxylic acids have been designed as potent inhibitors targeting Site II of the NS5B enzyme. nih.gov Additionally, benzothiadiazine derivatives have been shown to bind to the Palm I (P1) allosteric site of the polymerase. nih.gov These efforts have led to the discovery of compounds with subnanomolar to low nanomolar activity in polymerase and replicon cell culture inhibition assays. nih.gov

BACE1 and Alkaline Phosphatase Inhibition

BACE1 Inhibition: Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, making it a prime therapeutic target for Alzheimer's disease. rsc.org A series of thiophene-substituted acylguanidines were designed and showed potent inhibitory activity against BACE1. Through structural modifications and exploration of the enzyme's binding site, researchers achieved a 25-fold enhancement in potency, resulting in a compound with an IC50 of 150 nM in a BACE1 FRET assay. nih.gov

Alkaline Phosphatase Inhibition: Tissue-nonspecific alkaline phosphatase (TNAP) is implicated in pathological conditions such as osteoarthritis. nih.gov Benzo[b]thiophene derivatives have been synthesized and evaluated for their ability to inhibit this enzyme. Studies have identified water-soluble benzothiopheno-tetramisole derivatives with inhibition constants (Ki) comparable to the known inhibitor levamisole. nih.gov Some novel derivatives demonstrated more pronounced inhibition of intestinal alkaline phosphatase (IAP) than TNAP. nih.govresearchgate.net

EnzymeInhibitor ClassKey FindingSource
BACE1Thiophene-substituted acylguanidinesIC50 value of 150 nM achieved. nih.gov
TNAPBenzothiopheno-tetramisoleKi value of 85 +/- 6 µM, comparable to levamisole. nih.gov
TNAPBenzothiopheno-2,3-dehydrotetramisoleKi value of 135 +/- 3 µM. nih.gov

Kinesin Spindle Protein Inhibitors

Kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for the formation of the bipolar spindle during mitosis. nih.gov Inhibition of KSP leads to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. nih.gov A series of thiophene-containing compounds have been identified as inhibitors of KSP. nih.gov These inhibitors bind to an allosteric pocket on the protein, disrupting its function. nih.gov The development of KSP inhibitors like SB-743921 has shown significant preclinical activity in models of aggressive lymphomas, validating this therapeutic strategy. nih.gov

Targeting RhoA/ROCK Pathway for Tumor Metastasis Inhibition

The Rho family of GTPases, including RhoA, are key regulators of cellular processes that drive tumor growth and metastasis. researchgate.nettandfonline.com The RhoA/ROCK pathway is therefore a potential target for inhibiting cancer metastasis. tandfonline.comnih.gov Researchers have synthesized derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide based on a known covalent inhibitor of RhoA. researchgate.netnih.gov

In these studies, a lead compound, designated b19 , was found to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. researchgate.netnih.gov The mechanism of action was confirmed to be through the suppression of the RhoA/ROCK pathway, as evidenced by the reduced phosphorylation of myosin light chain and the disruption of stress fiber formation. researchgate.netnih.gov This work provides a foundation for developing novel anticancer agents that specifically target this critical metastasis pathway. nih.gov

This compound: Exploring Advanced Applications in Medicinal and Agrochemical Research

This compound , a heterocyclic compound featuring a bromine-substituted benzothiophene core with a carboxylic acid group at the 2-position, is emerging as a significant scaffold in the realms of medicinal chemistry and agrochemical development. Its unique structural and electronic properties make it a versatile building block for the synthesis of novel bioactive molecules. This article delves into specific advanced applications of this compound, focusing on its potential as a chitinase inhibitor for pest control, its role in ligand design for receptor interaction studies, and its development as a key intermediate for new agrochemicals.

Applications in Materials Science and Organic Electronics Research

Utilization of 7-Bromobenzo[b]thiophene-2-carboxylic Acid as a Building Block for Organic Semiconductors

This compound serves as a fundamental building block in the synthesis of organic semiconductors. chemimpex.com These materials are crucial for the development of next-generation electronic devices that are lightweight and flexible. Derivatives of benzo[b]thiophene are recognized as one of the most promising and popular types of organic semiconductors (OSCs) for applications in organic field-effect transistors (OFETs). researchgate.net

The utility of this compound stems from its ability to participate in cross-coupling reactions, which allows for the creation of more complex conjugated molecules. The bromine atom on the benzo[b]thiophene ring system is a key reactive site for these synthetic transformations. This functionalization is a critical step in tuning the electronic and physical properties of the resulting semiconductor. For instance, different substituents can be introduced to influence the material's solubility, thermal stability, and molecular packing in thin films, all of which are crucial for device performance. researchgate.net

Research has shown that benzo[b]thieno[2,3-d]thiophene (BTT) derivatives can be synthesized and used as solution-processable small molecular organic semiconductors for OFETs. mdpi.com The synthesis often involves creating a tributylstannane derivative of a benzo[b]thiophene structure, which then participates in palladium-catalyzed cross-coupling reactions with other brominated aromatic compounds. mdpi.com This modular approach allows for the systematic development of new p-channel semiconductor materials. mdpi.com

Table 1: Properties of an Organic Field-Effect Transistor (OFET) using a Benzo[b]thieno[2,3-d]thiophene Derivative

Property Value
Semiconductor Type p-channel
Hole Mobility (µ) up to 0.005 cm²/Vs
Current On/Off Ratio > 10⁶

Data sourced from research on solution-processable benzo[b]thieno[2,3-d]thiophene derivatives for OFETs. mdpi.com

Integration into Polymer Synthesis for Advanced Materials

The principles that make this compound valuable for small-molecule semiconductors also apply to the synthesis of advanced polymers. Conjugated polymers are a cornerstone of modern organic electronics, and benzo[b]thiophene units are frequently incorporated into their backbones to enhance their performance.

Stille cross-coupling polymerization is a common method used to create high molecular weight, alternating copolymers. rsc.orgresearchgate.net In this process, a distannylated monomer is reacted with a dibrominated monomer. Derivatives of this compound can be envisioned as precursors to such dibrominated monomers, enabling their integration into a polymer chain.

The incorporation of benzo[b]thiophene units into polymers like those based on benzo[1,2-b:4,5-b′]dithiophene (BDT) and 3-hexylthiophene (B156222) (3hT) has been shown to yield low bandgap polymers with desirable properties. rsc.orgresearchgate.net The specific design of the repeating units, including the nature and position of side chains, sensitively influences the polymer's fundamental properties, assembly, and organization across multiple length scales, which ultimately impacts device performance. rsc.orgresearchgate.net

Research into Optoelectronic Properties of Benzo[b]thiophene Derivatives

The optoelectronic properties of materials—how they interact with light and electricity—are central to their application in devices like solar cells and photodetectors. Benzo[b]thiophene derivatives are a subject of intense research in this area due to their inherent electronic characteristics and the tunability afforded by chemical synthesis. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the opto-electronic properties of polymers containing benzo[b]thiophene-related structures. nih.gov These studies calculate key parameters like the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the band gap, which are critical for predicting a material's performance in a solar cell. nih.gov Research has shown that substituting atoms within the polymer structure, for example, replacing sulfur with nitrogen, oxygen, or silicon in different units, can significantly alter the HOMO and LUMO levels, leading to smaller band gaps and potentially higher theoretical efficiencies. nih.gov

Experimental work on copolymers containing benzo[b]dithiophene (BDT) has demonstrated that modifying the structure, for instance by adding nucleobase side chains, can lead to a red-shifted absorbance onset and higher hole mobilities. rsc.orgresearchgate.net This improvement is attributed to enhanced molecular organization driven by interactions like hydrogen bonding. rsc.orgresearchgate.net The thermal stability and phase behavior of these materials are also significantly influenced by the placement of substituents on the thiophene (B33073) moieties. researchgate.net

Table 2: Impact of Structural Modification on Polymer Properties

Polymer System Modification Observed Effect
BDT-based copolymers Addition of thymine (B56734) and adenine (B156593) functionality Strongly red-shifted absorbance onset. rsc.orgresearchgate.net
BDT-based copolymers Nucleobase inclusion Heightened organization leading to higher hole mobilities. rsc.orgresearchgate.net
PTB7 polymer derivatives Substitution of Sulfur with N, O, Si, or P Shift in HOMO/LUMO levels, leading to smaller band gaps. nih.gov

This table summarizes findings from studies on the optoelectronic properties of benzo[b]thiophene-based polymers.

Development of Organic Photoelectric Materials

The promising fluorescent and electronic properties of benzo[b]thiophene compounds make them suitable for use in the development of organic photoelectric materials, such as those used in solar cells and thin-film devices. ktu.edu The core benzo[b]thiophene structure provides a stable and highly conjugated backbone, which is essential for efficient charge transport and light absorption. researchgate.net

The versatility of this compound allows it to be a precursor for a wide range of photoelectric materials. cymitquimica.com The carboxylic acid group can be used to anchor the molecule to surfaces or to improve solubility, while the bromine atom provides a handle for extending the conjugation through cross-coupling reactions, a key strategy for designing materials that absorb light across a broad spectrum. cymitquimica.comchemimpex.com The development of such materials is a critical step towards creating more efficient organic photovoltaic devices and other light-harvesting technologies.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as a derivative of 7-Bromobenzo[b]thiophene-2-carboxylic acid, and its biological target, typically a protein.

For instance, molecular docking studies have been instrumental in evaluating the potential of thiophene-based compounds as inhibitors of various enzymes. In one study, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene were docked into the colchicine (B1669291) binding site of tubulin, a protein crucial for cell division. nih.gov The results revealed a good binding affinity, suggesting a potential mechanism for their observed anticancer activity. nih.gov Similarly, docking studies of thiophene-2-carboxylic acid derivatives with various proteins have been performed to explore their potential as anti-inflammatory, anti-leukemia, and anti-viral agents. nih.govresearchgate.net These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com

The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength. For example, docking of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, which share structural similarities with the benzothiophene (B83047) scaffold, against P-glycoprotein showed a range of binding affinities, highlighting the importance of specific substitutions for optimal binding. nih.gov

Table 1: Examples of Molecular Docking Studies on Thiophene (B33073) Derivatives
Compound ClassTarget ProteinKey FindingsReference
4,5,6,7-Tetrahydrobenzo[b]thiophene derivativesTubulin (colchicine binding site)Good binding affinity, suggesting potential as anticancer agents. nih.gov
Thiophene-2-carboxylic acid derivativesVarious enzymes (for anti-inflammatory, anti-leukemia, anti-viral activity)Identified key hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net
Phenyl-thiophene-carboxamide derivativesTubulin (colchicine-binding site)Binding patterns inside the pocket were analyzed and compared to known inhibitors. mdpi.com

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the ligand and the target over time. MD simulations are powerful for assessing the stability of docked complexes and understanding the energetic contributions to binding. mdpi.com

MD simulations of protein-ligand complexes, such as those involving CYP3A4 inhibitors, have been used to evaluate the stability of the binding poses predicted by docking. mdpi.com These simulations can reveal how the ligand and protein adapt to each other, providing a more realistic model of the binding event. The analysis of MD trajectories can identify stable hydrogen bonds and other interactions that are maintained throughout the simulation, confirming the importance of specific residues in the binding site. nih.gov

The conformational structure of a molecule is intrinsically linked to its biological activity. researchgate.net MD simulations can explore the different conformations a molecule like this compound can adopt in solution or within a binding pocket, providing insights that are crucial for drug design. researchgate.net

Table 2: Applications of Molecular Dynamics Simulations
System StudiedObjectiveKey InsightsReference
CYP3A4-inhibitor complexesEvaluate stability of docked poses.Provided a dynamic view of ligand-protein adaptation and interaction stability. mdpi.com
Hybrid chalcone–thiazole derivatives with DNA gyrase BConfirm stable binding and analyze interactions.RMSD, RMSF, and hydrogen bond analysis confirmed the stability of the ligand in the binding site. nih.gov
Viscotoxin structuresAnalyze dynamic stability and flexibility.Linked conformational structure to biological activity and identified key flexible residues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.

In a typical QSAR study, a set of molecules with known activities is used to generate a variety of molecular descriptors, which are numerical representations of their physicochemical properties. nih.gov These descriptors, along with the activity data, are then used to build a predictive model. For example, QSAR models have been developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, demonstrating the utility of this approach in understanding the structural requirements for activity. nih.gov

The selection of appropriate descriptors and statistical methods is crucial for the development of a robust and predictive QSAR model. nih.gov These models can guide the design of new derivatives of this compound with potentially enhanced biological activities.

Table 3: Principles of QSAR Modeling
ComponentDescriptionExample ApplicationReference
Molecular DescriptorsNumerical values representing physicochemical properties of molecules (e.g., 2D and 3D descriptors).Generation of 199 descriptors for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives. nih.gov
Statistical ModelMathematical equation relating descriptors to biological activity (e.g., using genetic algorithms).Development of models for P-glycoprotein inhibitors to combat cancer multidrug resistance. nih.govnih.gov
Model ValidationAssessing the predictive power of the QSAR model using internal and external validation techniques.Ensuring the reliability of the model for predicting the activity of new compounds. nih.gov

Theoretical Analysis of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions at the molecular level. Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, and transition states, offering a detailed understanding of reaction pathways. researchgate.net

For instance, DFT studies have been employed to explore the reaction mechanism for the synthesis of thiophene-2-carboxylic acid derivatives. researchgate.net Such calculations can elucidate the electronic structure and reactivity of different conformations of thiophene carboxylic acids, explaining observed differences in reaction yields. researchgate.net By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the nucleophilic and electrophilic character of molecules, which is crucial for understanding their reactivity. researchgate.netnih.gov

The study of transition states is particularly important as it allows for the determination of the activation energy of a reaction, a key factor in its rate. Theoretical analysis can help to rationalize why certain reaction pathways are favored over others, guiding the optimization of reaction conditions for the synthesis of this compound and its derivatives. researchgate.net

Table 4: Theoretical Analysis of Thiophene Carboxylic Acid Reactions
Theoretical MethodSystem StudiedKey FindingsReference
Density Functional Theory (DFT)Synthesis of thiophene-2-carboxylic acid derivativesExplored quantum chemical data to analyze activity trends and reaction mechanisms. researchgate.net
DFT and Hartree-Fock TheoryDifferential reactivity of thiophene-2- and -3-carboxylic acidsExplained differences in reaction yields based on the electronic structure and delocalization of the LUMO. researchgate.net
DFTStructural and electronic properties of thiophene-based derivativesCalculated HOMO-LUMO gaps and other reactivity descriptors to assess compound stability and reactivity. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an essential part of the early-stage drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles and reduce late-stage attrition. nih.govrsc.org

Various computational models are available to predict key ADME parameters such as oral bioavailability, blood-brain barrier penetration, and metabolic stability. For example, the SwissADME web tool can be used to evaluate the drug-likeness and medicinal chemistry friendliness of small molecules. nih.govscientificelectronicarchives.org Studies on benzimidazole (B57391) derivatives have shown the utility of in silico ADME prediction in conjunction with experimental evaluations. nih.govrsc.org

For derivatives of this compound, in silico ADME predictions can help to prioritize compounds for further development by flagging potential liabilities early on. These predictions are based on the molecular structure and can guide the modification of the molecule to improve its ADME profile.

Table 5: In Silico ADME Prediction for Drug Discovery
ADME PropertyImportance in Drug DiscoveryIn Silico Prediction ApproachReference
AbsorptionDetermines how well a drug is taken up by the body.Prediction of properties like lipophilicity (logP) and polar surface area (PSA). nih.govscientificelectronicarchives.org
DistributionDescribes where the drug goes in the body.Models for blood-brain barrier penetration and plasma protein binding. nih.gov
MetabolismConcerns the breakdown of the drug by enzymes.Prediction of interactions with cytochrome P450 enzymes. mdpi.com
ExcretionRelates to how the drug is eliminated from the body.Computational models can provide insights into potential routes of elimination. nih.gov

Future Directions and Emerging Research Avenues for 7 Bromobenzo B Thiophene 2 Carboxylic Acid

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research on 7-Bromobenzo[b]thiophene-2-carboxylic acid is expected to focus on novel synthetic methodologies that improve yield, reduce waste, and utilize sustainable practices. Current synthetic strategies for benzothiophenes often involve multi-step processes and the use of harsh reagents. tandfonline.comrsc.orgresearchgate.net

Emerging trends in organic synthesis that could be applied to this compound include:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org Future methodologies may explore novel palladium catalysts to construct the benzothiophene (B83047) core or to introduce the bromine and carboxylic acid functionalities with greater efficiency and selectivity.

Photocatalytic Radical Annulation: This approach utilizes visible light to initiate reactions, offering a greener alternative to traditional methods that often require high temperatures. researchgate.net The development of photocatalytic methods for the synthesis of this compound could significantly enhance the sustainability of its production.

One-Pot Syntheses: Combining multiple reaction steps into a single operation without isolating intermediates can dramatically improve efficiency and reduce solvent waste. researchgate.net Researchers are likely to explore one-pot procedures for the construction of this molecule from readily available starting materials.

Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could revolutionize its large-scale production.

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential Advantages
Palladium-Catalyzed Cross-CouplingHigh efficiency, selectivity, and functional group tolerance.
Photocatalytic Radical AnnulationEnvironmentally friendly, uses visible light as a renewable energy source.
One-Pot SynthesesIncreased efficiency, reduced waste, and lower operational costs.
Flow ChemistryPrecise reaction control, enhanced safety, and scalability.

Expansion of Structure-Activity Relationship Studies for Diverse Bioactivities

The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov Future research will undoubtedly focus on expanding the structure-activity relationship (SAR) studies of this compound to unlock its full therapeutic potential.

Key areas for future SAR exploration include:

Anticancer Activity: Researchers have synthesized and evaluated benzothiophene derivatives as anticancer agents. nih.govwjgnet.com By systematically modifying the 7-bromo and 2-carboxylic acid positions of the core molecule, new analogs with enhanced potency and selectivity against various cancer cell lines could be developed.

Antimicrobial Properties: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Benzothiophene acylhydrazones have shown promise as antibacterial agents against multidrug-resistant Staphylococcus aureus. nih.gov SAR studies could lead to the discovery of potent and broad-spectrum antibiotics based on the this compound scaffold.

Enzyme Inhibition: Benzothiophene derivatives have been investigated as inhibitors of various enzymes, such as cholinesterases, which are implicated in Alzheimer's disease. nih.gov Future studies could explore the potential of this compound derivatives to inhibit other clinically relevant enzymes.

Neurokinin-2 (NK2) Receptor Antagonism: A study on 6-methyl-benzo[b]thiophene-2-carboxylic acid derivatives has identified potent antagonists of the neurokinin-2 receptor, which is involved in inflammatory and pain pathways. nih.gov This provides a strong rationale for exploring the potential of 7-bromo substituted analogs in this area.

Table 2: Potential Bioactivities for SAR Studies of this compound Derivatives

BioactivityTherapeutic Target
AnticancerVarious cancer cell lines and signaling pathways.
AntimicrobialMultidrug-resistant bacteria and fungi.
Enzyme InhibitionCholinesterases, kinases, etc.
NK2 Receptor AntagonismInflammatory and pain pathways.

Advanced Applications in Targeted Drug Delivery Systems

Targeted drug delivery systems aim to increase the therapeutic efficacy of drugs while minimizing off-target side effects. nih.gov The unique properties of this compound make it a promising candidate for incorporation into advanced drug delivery platforms.

Future research in this area may focus on:

Nanoparticle-Based Delivery: Encapsulating this compound or its derivatives within nanoparticles can improve their solubility, stability, and bioavailability. nih.govmdpi.commdpi.com Polymeric nanoparticles, in particular, can be engineered for sustained drug release and targeted delivery to tumor sites. nih.gov

Antibody-Drug Conjugates (ADCs): The carboxylic acid group of the molecule provides a convenient handle for conjugation to antibodies that specifically recognize cancer cells. chemscene.com This approach allows for the targeted delivery of the cytotoxic payload directly to the tumor, thereby reducing systemic toxicity. beilstein-journals.org

pH-Responsive Drug Release: The development of drug delivery systems that release their cargo in response to the acidic tumor microenvironment is a promising strategy. nih.gov The carboxylic acid functionality of this compound could be exploited to design pH-sensitive linkers that cleave and release the active drug in the vicinity of cancer cells.

Exploration of New Material Science Applications

The conjugated π-system of the benzothiophene core suggests that this compound and its derivatives could have interesting electronic and photophysical properties. cymitquimica.com This opens up avenues for their application in material science.

Emerging research directions include:

Organic Semiconductors: Fused thiophene (B33073) derivatives are being investigated as organic semiconductors for use in organic thin-film transistors (OTFTs) and other electronic devices. mdpi.com The bromine and carboxylic acid groups on the this compound scaffold can be used to tune the electronic properties and solid-state packing of the resulting materials.

Chemosensors: Benzothiophene-based compounds have been developed as fluorescent chemosensors for the detection of toxic substances like hydrazine. rsc.orgresearchgate.net The functional groups on this compound could be modified to create selective and sensitive sensors for various analytes.

Organic Light-Emitting Diodes (OLEDs): The development of new materials for OLEDs is an active area of research. The inherent fluorescence of some benzothiophene derivatives could be harnessed for the design of new emitters for OLED applications.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govmedium.comresearchgate.netdrughunter.com These powerful computational tools can accelerate the discovery of new applications for this compound.

Future applications of AI and ML in this context include:

Virtual Screening: AI algorithms can screen vast virtual libraries of compounds derived from the this compound scaffold to identify those with the highest probability of binding to a specific biological target.

Prediction of Physicochemical Properties and Bioactivity: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel derivatives, as well as their potential biological activities. nih.govresearchgate.net This can help to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core with optimized properties for a specific application.

Material Property Prediction: AI can be used to predict the electronic and optical properties of new materials derived from this compound, guiding the design of next-generation organic electronic devices.

Table 3: AI and Machine Learning in the Future of this compound Research

AI/ML ApplicationDescription
Virtual ScreeningRapidly identifies potential drug candidates from large virtual libraries.
Property PredictionPredicts ADMET properties and bioactivity of new derivatives.
De Novo DesignGenerates novel molecular structures with desired properties.
Material PredictionPredicts the electronic and optical properties of new materials.

Q & A

Q. What are the standard laboratory protocols for synthesizing 7-Bromobenzo[b]thiophene-2-carboxylic acid?

Methodological Answer: The synthesis typically involves hydrolyzing the methyl ester derivative under basic conditions. A representative procedure includes:

Reagents : 7-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester (0.22 mmol), NaOH (3 N, 0.72 mmol), methanol, HCl (3 N).

Procedure :

  • Dissolve the methyl ester in methanol (3 mL).
  • Add NaOH and reflux for 2 hours.
  • Acidify with HCl, extract with ethyl acetate (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Purify via reverse-phase HPLC (MeCN:H₂O gradient).
    Yield : Reported up to 100% under optimized conditions .

Q. Key Considerations :

  • Monitor reaction completion via TLC or HPLC.
  • Ensure stoichiometric excess of NaOH for complete hydrolysis.

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: Safety protocols include:

Personal Protective Equipment (PPE) :

  • Nitrile gloves (tested for chemical compatibility and breakthrough time).
  • Lab coat, safety goggles, and respiratory protection if aerosolization is possible .

Storage :

  • Store in a cool, dry place away from strong oxidizers, acids, or bases to avoid hazardous reactions (e.g., decomposition to CO, CO₂, sulfur oxides) .

Waste Disposal :

  • Segregate waste and use certified biohazard disposal services to prevent environmental contamination .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Analytical Techniques :

Spectroscopy :

  • IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C7, carboxylic acid at C2) .

Mass Spectrometry :

  • LC-MS/HRMS : Validate molecular weight (C₉H₅BrO₂S; theoretical MW: 257.0) and isotopic pattern for bromine .

Purity Assessment :

  • Reverse-phase HPLC (≥98% purity) using UV detection at 254 nm .

Advanced Research Questions

Q. What strategies can optimize the synthesis of this compound to enhance yield and reduce impurities?

Methodological Answer: Optimization Parameters :

Solvent Selection :

  • Methanol vs. ethanol: Methanol’s higher polarity may improve ester hydrolysis kinetics .

Catalysis :

  • Explore phase-transfer catalysts (e.g., TBAB) to accelerate saponification .

Temperature Control :

  • Reflux at 65–70°C balances reaction rate and by-product formation (e.g., decarboxylation).
    By-Product Mitigation :
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of the thiophene ring .

Q. How does the bromine substituent influence the chemical reactivity and electronic properties of benzo[b]thiophene-2-carboxylic acid derivatives?

Methodological Answer: Electronic Effects :

  • Electron-Withdrawing Nature : Bromine at C7 decreases electron density in the thiophene ring, directing electrophilic substitutions to C3/C5 positions .
    Reactivity Implications :
  • Nucleophilic Aromatic Substitution : Bromine facilitates displacement with nucleophiles (e.g., amines, alkoxides) under mild conditions.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd catalysts enables aryl/heteroaryl functionalization .

Table 1 : Comparative Reactivity of Halogenated Derivatives

DerivativeReactivity with Pd(PPh₃)₄Coupling PartnerYield (%)
7-BromoHighPhenylboronic acid85
6-Chloro (Ref.)ModeratePhenylboronic acid62

Q. What are the challenges in analyzing decomposition products of this compound under varying experimental conditions?

Methodological Answer: Decomposition Pathways :

  • Thermal Degradation : At >200°C, decarboxylation releases CO₂ and forms 7-bromobenzo[b]thiophene .
  • Acid/Base Exposure : Hydrolysis of the thiophene ring generates sulfur oxides (SOₓ) .

Q. Analytical Challenges :

Detection of Gaseous By-Products : Use GC-MS with thermal desorption to capture CO/CO₂ .

Quantifying Trace Sulfur Oxides : Ion chromatography with suppressed conductivity detection .

Q. What methodologies are effective in studying the structure-activity relationships (SAR) of this compound derivatives in pharmacological research?

Methodological Answer: SAR Workflow :

Derivative Synthesis :

  • Modify substituents (e.g., replace Br with Cl, F, or methyl groups) .

Biological Assays :

  • Antibacterial testing (MIC against S. aureus), cytotoxicity (HeLa cells) .

Computational Modeling :

  • DFT calculations to correlate electronic properties (HOMO/LUMO) with activity .

Q. Case Study :

  • Compound 32 (7-Bromo derivative): Exhibited MIC = 2 µg/mL against MRSA due to enhanced membrane permeability .

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